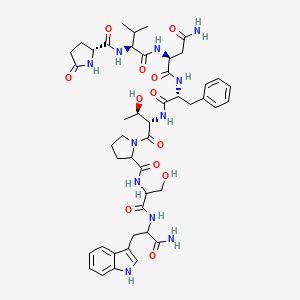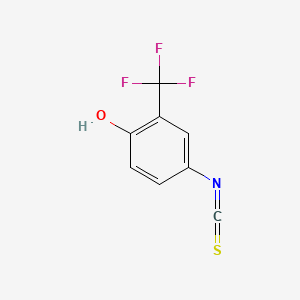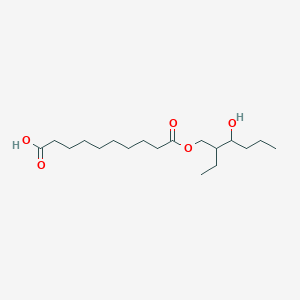
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of 2-ethyl-3-hydroxyhexanol with a decanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of new ester or amide derivatives.
Applications De Recherche Scientifique
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-3-hydroxyhexyl isobutyrate
- 2-Ethyl-3-hydroxyhexyl butyrate
- 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate
Uniqueness
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H34O5 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
10-(2-ethyl-3-hydroxyhexoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(19)15(4-2)14-23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
Clé InChI |
ZIPCAKZSEPJOCI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)COC(=O)CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


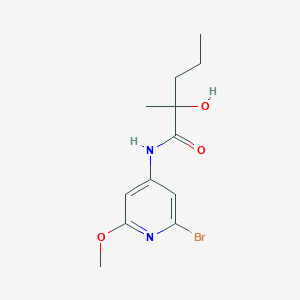
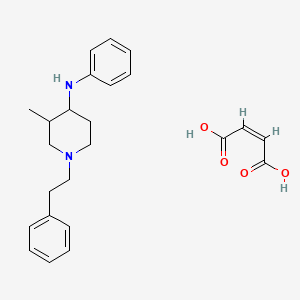
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
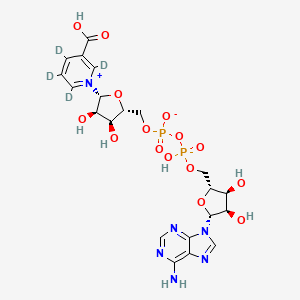
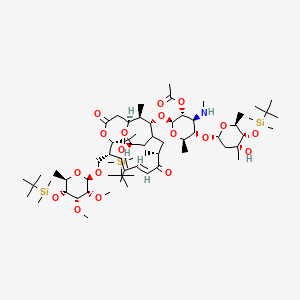
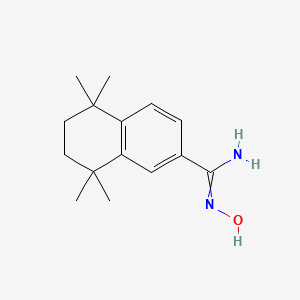

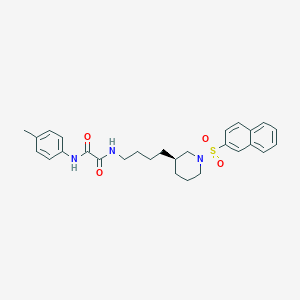
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
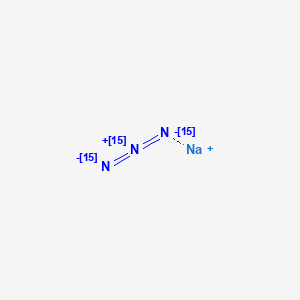
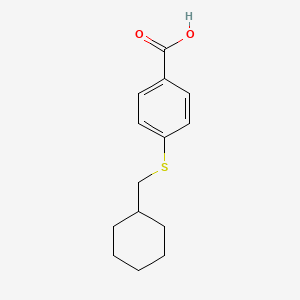
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
